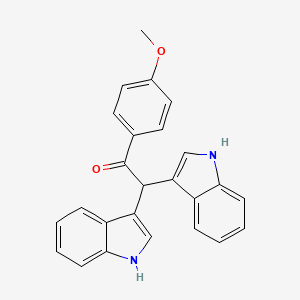
2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone
Overview
Description
2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. It is commonly known as DIME or DIM-E. The compound has been extensively studied for its potential application in the field of cancer research due to its ability to modulate estrogen metabolism. In
Mechanism of Action
The mechanism of action of 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone involves the modulation of estrogen metabolism. The compound inhibits the activity of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This leads to a decrease in estrogen levels, which in turn inhibits the growth of estrogen-dependent cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases. It has also been shown to inhibit the growth of breast cancer cells by modulating estrogen metabolism.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been extensively studied for its potential application in cancer research, which means that there is a wealth of information available on its mechanism of action and physiological effects. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex interactions that occur in vivo.
Future Directions
There are several future directions for research on 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone. One area of research could focus on the development of more potent analogs of the compound that have improved efficacy and fewer side effects. Another area of research could focus on the application of the compound in the treatment of other estrogen-dependent cancers such as ovarian and endometrial cancer. Additionally, research could be conducted to investigate the potential application of the compound in the treatment of other diseases such as inflammation and oxidative stress-related diseases.
Scientific Research Applications
The potential application of 2,2-di-1H-indol-3-yl-1-(4-methoxyphenyl)ethanone in cancer research has been extensively studied. The compound has been shown to inhibit the growth of breast cancer cells by modulating estrogen metabolism. It has also been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of various diseases.
properties
IUPAC Name |
2,2-bis(1H-indol-3-yl)-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-17-12-10-16(11-13-17)25(28)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYRVIODPUMCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925886.png)
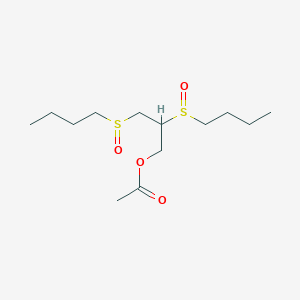
![7-{(4-methoxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925911.png)
![5-phenyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3925916.png)
![N-(2-methoxyphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925922.png)
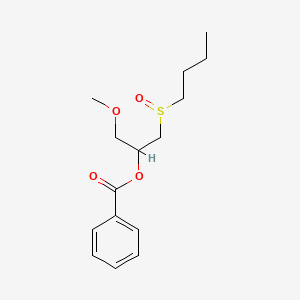
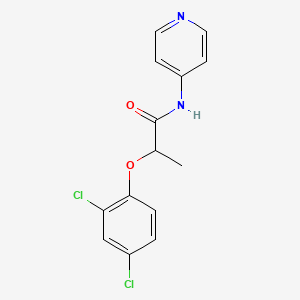
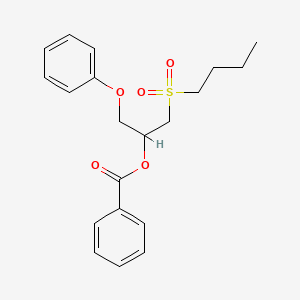
![N-(2-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925946.png)
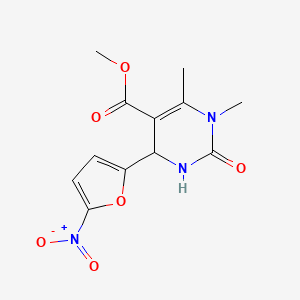
![N-(2,4-dichlorophenyl)-N'-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925967.png)
![(3S*,4S*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3925969.png)
![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925979.png)